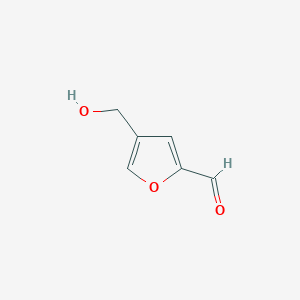

4-(Hydroxymethyl)furan-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-2-5-1-6(3-8)9-4-5/h1,3-4,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQBROOJXNICMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415739 | |

| Record name | 4-(Hydroxymethyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158360-01-1 | |

| Record name | 4-(Hydroxymethyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Pivotal Role of a Bio-based Platform Chemical

An In-depth Technical Guide to 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF)

5-(Hydroxymethyl)furan-2-carbaldehyde, more commonly known as 5-Hydroxymethylfurfural (HMF), is an organic compound derived from the acid-catalyzed dehydration of hexose sugars.[1][2] This bifunctional molecule, featuring both an aldehyde and a primary alcohol attached to a furan core, stands at the crossroads of renewable chemistry and advanced pharmaceutical design. Its structure is deceptively simple, yet it provides a rich platform for a diverse array of chemical transformations, making it a valuable precursor for polymers, solvents, surfactants, and, most notably, pharmaceuticals.[3]

In the realm of drug development, the furan scaffold is of particular interest. It serves as a versatile bioisostere for the phenyl group, offering unique steric and electronic properties that can enhance metabolic stability, improve drug-receptor interactions, and increase bioavailability.[4] The presence of two distinct functional groups allows for selective modification, enabling the synthesis of a wide spectrum of derivatives. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of HMF, tailored for researchers and scientists in the chemical and pharmaceutical industries.

Core Physicochemical and Spectroscopic Properties

HMF is a low-melting, white to yellow crystalline solid that is highly soluble in water and various organic solvents.[1] Commercial samples are often yellow due to impurities or degradation.[1]

Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 5-(Hydroxymethyl)furan-2-carbaldehyde | [1] |

| CAS Number | 67-47-0 | [1] |

| Molecular Formula | C₆H₆O₃ | [5] |

| Molecular Weight | 126.11 g/mol | [5][6] |

| Appearance | White to yellow low-melting solid/needles | [1][6] |

| Odor | Odor of chamomile flowers | [6] |

| Taste | Buttery, caramel, musty | [6] |

| Melting Point | 30 to 35.5 °C (86 to 96 °F) | [1][6] |

| Boiling Point | 114 to 116 °C @ 1 mmHg | [1][5][6] |

| Density | ~1.24 - 1.29 g/cm³ at 25 °C | [1][5][7] |

| Flash Point | 79.44 °C (175.00 °F) | [5][7] |

| Solubility | Highly soluble in water and organic solvents | [1][7] |

Spectroscopic Profile

The structural identity of HMF is unequivocally confirmed through standard spectroscopic techniques.

| Spectroscopy | Key Data Points | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 9.53 (s, 1H, CHO), 7.22 (d, 1H, furan-H), 6.52 (d, 1H, furan-H), 4.69 (s, 2H, CH₂OH) | [6] |

| ¹³C NMR (50.18 MHz, CDCl₃) | δ (ppm): 178.00 (CHO), 161.44 (C-5), 152.07 (C-2), 123.86 (C-3), 110.05 (C-4), 57.17 (CH₂OH) | [6] |

| FT-IR (ATR) | Characteristic ν(O=C-H) bands between 2847-2715 cm⁻¹ | [8] |

| UV-vis (λmax) | 284 nm | [1] |

| Mass Spectrometry | Molecular Ion (M+) = 126 m/z | [9] |

Synthesis and Production

The synthesis of HMF is a cornerstone of its utility, with significant research dedicated to optimizing its production from renewable biomass.

Acid-Catalyzed Dehydration of Sugars

The classical and most common method for HMF production is the acid-catalyzed dehydration of hexoses, particularly fructose.[2] This process typically involves heating the sugar in an acidic aqueous solution.

-

Causality : Fructose is preferred over glucose because its furanose form is a more direct precursor to the furan ring of HMF, leading to higher yields. The acid protonates the hydroxyl groups, facilitating a series of dehydration steps to form the aromatic furan ring.

-

Challenges : A significant drawback of this method is the rehydration of HMF under acidic conditions to form levulinic acid and formic acid, which reduces the overall yield.[1][10] Furthermore, side reactions can lead to the formation of humins, which are dark, polymeric byproducts.[10]

Caption: Acid-catalyzed conversion of fructose to HMF and subsequent degradation pathways.

Modern Synthetic Approaches

More recent advancements aim to overcome the limitations of traditional methods. One notable process involves a base-catalyzed condensation of dihydroxyacetone (DHA), which can be derived from biomass glycerol.[11] The resulting ketohexoses are then subjected to acid-catalyzed dehydration to yield HMF.[11] This multi-step approach requires careful control of catalysts, pH, and temperature but can offer improved yields and selectivity.[11]

Chemical Reactivity and Derivatization

The dual functionality of HMF is the foundation of its chemical versatility. The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack, while the hydroxymethyl group can be esterified, etherified, or converted into a leaving group for substitution reactions.

Activation of the Hydroxymethyl Group via Sulfonylation

A critical transformation in the synthesis of HMF-based pharmaceuticals is the activation of the primary alcohol. This is commonly achieved by converting the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate, or triflate), which is an excellent leaving group for subsequent nucleophilic substitution reactions.[3]

-

Mechanism & Rationale : The reaction is typically performed by treating HMF with a sulfonyl halide (e.g., p-toluenesulfonyl chloride) or anhydride in the presence of a base.[3] A nucleophilic base like pyridine can activate the sulfonylating agent, forming a reactive intermediate that is then attacked by the weakly nucleophilic hydroxyl group of HMF.[3] Alternatively, a non-nucleophilic base combined with a nucleophilic catalyst (like DMAP) can be employed.[3] Controlling the temperature is crucial, as lower initial temperatures can help minimize the formation of byproducts.[3]

Caption: General workflow for HMF derivatization via sulfonylation and substitution.

Experimental Protocol: Synthesis of HMF-Tosylate

This protocol is a self-validating system for activating the hydroxymethyl group of HMF.

-

System Preparation : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition : 5-(Hydroxymethyl)furfural (1.0 eq) is dissolved in the cold DCM. Subsequently, p-toluenesulfonyl chloride (1.1 eq) is added, followed by the slow, dropwise addition of anhydrous pyridine (1.5 eq) while maintaining the temperature at 0 °C.

-

Reaction Monitoring : The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:2 v/v). The disappearance of the HMF spot indicates reaction completion.

-

Work-up and Quenching : Upon completion, the reaction is quenched by the addition of cold, dilute HCl (1M) to neutralize the pyridine. The mixture is transferred to a separatory funnel.

-

Extraction and Purification : The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

-

Final Product : The resulting crude product is purified by column chromatography on silica gel to yield the pure HMF-tosylate. The structure and purity should be confirmed by NMR spectroscopy.

Applications in Drug Discovery and Development

The furan ring in HMF is a key structural motif in numerous pharmacologically active molecules. Its ability to act as a bioisosteric replacement for phenyl rings allows for the fine-tuning of a drug candidate's properties.[4]

-

Anticancer Agents : Derivatives of furan-2-carbaldehyde have shown significant cytotoxic activity against various human cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.

-

Antimicrobial Compounds : The furan scaffold is present in a variety of antimicrobial agents. The unique electronic nature of the furan ring can influence interactions with microbial targets.[4]

-

Platform for Diverse Scaffolds : HMF is a starting material for a wide range of heterocyclic compounds. For instance, it can be used in multicomponent reactions to synthesize complex molecules like quinazolinones, which are important pharmacophores.[12]

Safety, Handling, and Toxicity

While HMF is a valuable chemical, it is not without hazards. Proper handling is essential to ensure laboratory safety. The related compound, furfural, is known to be harmful if inhaled or swallowed and causes skin, eye, and respiratory irritation.[13][14][15]

-

Hazard Identification : HMF is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[16] It may also cause respiratory irritation.[16]

-

Handling Precautions : Always handle HMF in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]

-

Storage : Store in a tightly closed container in a cool, dry place away from light and air, as it can be sensitive to both.

-

First Aid Measures :

-

In case of skin contact : Wash off with soap and plenty of water.[16]

-

In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes.[16]

-

If inhaled : Move the person into fresh air.[16]

-

If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[16] In all cases of exposure, consult a physician.[16]

-

Conclusion

5-(Hydroxymethyl)furan-2-carbaldehyde is more than just a sugar degradation product; it is a versatile, bio-based building block with immense potential. Its unique bifunctional structure makes it an ideal starting material for a vast range of chemical products. For drug development professionals, its furan core offers a strategic advantage as a bioisostere, enabling the design of novel therapeutics with enhanced properties. A thorough understanding of its synthesis, reactivity, and handling is paramount for unlocking its full potential in both industrial and research settings.

References

-

Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Hydroxymethylfurfural - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Material Safety Data Sheet - 2-Furaldehyde, reagent ACS, 98+% Source: Cole-Parmer URL: [Link]

- Title: 5-(hydroxymethyl) furan-2-carbaldehyde (hmf)

-

Title: (PDF) Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives Source: ResearchGate URL: [Link]

-

Title: 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 Source: PubChem - NIH URL: [Link]

-

Title: Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d Source: MDPI URL: [Link]

-

Title: 5-(hydroxymethyl) furfural, 67-47-0 Source: The Good Scents Company URL: [Link]

-

Title: Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand Source: Royal Society of Chemistry URL: [Link]

- Title: 5-(hydroxymethyl) furan-2-carbaldehyde (HMF)

-

Title: Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d Source: ResearchGate URL: [Link]

-

Title: Safety Data Sheet - 4-(Hydroxymethyl)furan-2-carbaldehyde Source: Angene Chemical URL: [Link]

-

Title: Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) Source: PMC - NIH URL: [Link]

-

Title: FURFURAL - Safety Data Sheet Source: International Furan Chemicals BV URL: [Link]

-

Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Furfural | C4H3OCHO | CID 7362 Source: PubChem - NIH URL: [Link]

-

Title: 5-(Hydroxymethyl)furan-2-carbaldehyde Source: PMC - NIH URL: [Link]

Sources

- 1. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]

- 2. 5-(Hydroxymethyl)furan-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof - Google Patents [patents.google.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-hydroxymethyl furfural, 67-47-0 [thegoodscentscompany.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. furan.com [furan.com]

- 15. fishersci.com [fishersci.com]

- 16. angenechemical.com [angenechemical.com]

"4-(Hydroxymethyl)furan-2-carbaldehyde" chemical structure and IUPAC name

An In-depth Technical Guide to 4-(Hydroxymethyl)furan-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a significant yet lesser-studied isomer of the well-known biomass-derived platform chemical, 5-HMF. While its counterpart, 5-HMF, has been the focus of extensive research, 4-HMF presents unique opportunities as a precursor for a distinct range of 2,4-substituted furan compounds with significant potential in the pharmaceutical and advanced materials sectors. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis methodologies, and spectroscopic characterization. Furthermore, it explores the compound's reactivity and highlights its emerging applications, offering researchers and drug development professionals a foundational resource for leveraging this versatile molecule.

Nomenclature and Chemical Structure

The systematic identification and structural understanding of a molecule are paramount for any scientific investigation. This section delineates the formal naming conventions and the core chemical architecture of the topic compound.

IUPAC Name and Identifiers

-

SMILES : O=CC1=CC(CO)=CO1[3]

It is critical to distinguish this compound from its more prevalent isomer, 5-(Hydroxymethyl)furan-2-carbaldehyde (commonly known as 5-HMF), which possesses the CAS Number 67-47-0.[5][6] The positional difference of the hydroxymethyl group (at position 4 versus position 5) fundamentally alters the molecule's symmetry and reactivity, opening pathways to different classes of derivatives.

Chemical Structure

The molecule consists of a five-membered furan ring, an aromatic heterocycle containing one oxygen atom. The ring is substituted at the C2 position with a carbaldehyde (formyl) group and at the C4 position with a hydroxymethyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning experimental work, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 126.11 g/mol | [1][4] |

| Molecular Formula | C₆H₆O₃ | [1][4] |

| Appearance | Data not widely published, but related furans are often yellow to brown solids/liquids. | |

| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol, acetone, and THF, similar to its 5-HMF isomer.[5] |

Synthesis and Manufacturing

The synthesis of 2,4-substituted furans like 4-HMF is notably more complex and less reported in the literature than that of their 2,5-substituted counterparts.[7] This scarcity makes a reliable synthetic protocol highly valuable for researchers.

Synthetic Pathway Overview

A prominent method for producing 4-HMF begins with biomass-derived glycerol, which is first oxidized to dihydroxyacetone (DHA). A base-catalyzed condensation of DHA is then performed, followed by an acid-catalyzed dehydration of the resulting ketohexose intermediate to yield the final product.[7]

Caption: High-level synthetic pathway for 4-HMF from Dihydroxyacetone.

Experimental Protocol: Synthesis from Dihydroxyacetone

This protocol is a representative procedure based on the pathway described in the literature.[7] Optimization of catalysts, reaction times, and temperatures is crucial for maximizing yield and purity.

Step 1: Base-Catalyzed Condensation of Dihydroxyacetone (DHA)

-

In a temperature-controlled reactor, dissolve dihydroxyacetone in an appropriate solvent system.

-

Introduce a suitable base catalyst (e.g., an amine or inorganic base). The choice of catalyst is critical to control the self-condensation and favor the desired ketohexose formation.

-

Maintain the reaction at a controlled temperature (e.g., 50°C), monitoring the consumption of DHA by a suitable analytical method like HPLC.[7]

-

Upon completion, neutralize the catalyst with an acid.

Step 2: Acid-Catalyzed Dehydration to 4-HMF

-

To the solution from Step 1, add a strong acid catalyst (e.g., sulfuric acid or a solid acid resin).

-

Increase the temperature to facilitate the cyclization and dehydration of the ketohexose intermediate. This step must be carefully controlled to prevent polymerization or degradation into byproducts like levulinic acid.

-

Monitor the formation of 4-HMF. The reaction is typically biphasic, with the product being extracted into an organic solvent to prevent degradation in the aqueous acidic phase.

-

Once the reaction reaches optimal conversion, cool the mixture and separate the organic phase.

-

Purify the crude product from the organic phase using techniques such as column chromatography or distillation under reduced pressure.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals for the aldehyde proton (highly deshielded, ~9-10 ppm), two different furan ring protons, the methylene protons of the hydroxymethyl group (-CH₂-), and the hydroxyl proton (-OH). The coupling patterns between the furan protons would be key to confirming the 2,4-substitution pattern.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show six unique carbon signals. The carbonyl carbon of the aldehyde will be the most downfield signal (~170-180 ppm). Four signals will correspond to the sp²-hybridized carbons of the furan ring, and one signal will be for the sp³-hybridized carbon of the hydroxymethyl group (~55-65 ppm).

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the alcohol (~3400 cm⁻¹), the C-H stretch of the aldehyde (~2850 and 2750 cm⁻¹), a strong C=O stretch for the aldehyde carbonyl (~1670 cm⁻¹), and C=C and C-O stretching frequencies characteristic of the furan ring.

-

Mass Spectrometry (MS): Electron ionization (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight (126.11). Common fragmentation patterns would involve the loss of the formyl group (-CHO) or the hydroxymethyl group (-CH₂OH).

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature and the specific 2,4-substitution pattern, which provides access to chemical architectures that are difficult to obtain from the more common 5-HMF.

Platform for 2,4-Substituted Furan Derivatives

4-HMF serves as a valuable precursor for a range of furan-based platform chemicals.[7] Its strategic value lies in its ability to be transformed into molecules with specific biological or material properties.

-

Pharmaceutical Intermediates: It can be converted into precursors for potent drugs. For example, reduction of both functional groups yields 2,4-bis(hydroxymethyl)furan, a known precursor to a calcineurin inhibitor.[7] Selective oxidation of the aldehyde can produce 4-(hydroxymethyl)furan-2-carboxylic acid, which is a building block for prostaglandin receptor EP4 antagonists.[7]

-

Advanced Materials: Oxidation to furan-2,4-dicarboxylic acid (2,4-FDCA) provides a monomer that can be used in the synthesis of specialty polymers, including liquid crystal materials.[7]

Role in Drug Discovery

The furan scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] Derivatives of furan-2-carbaldehyde, in particular, are used in the synthesis of pharmaceuticals, dyes, and polymeric materials.[8][9] The unique substitution pattern of 4-HMF allows medicinal chemists to explore novel chemical space, potentially leading to the discovery of new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic profiles. For instance, modification of the aldehyde and alcohol moieties can be used to synthesize analogs that target specific biological pathways.[10]

Conclusion

This compound is an important furanic platform chemical whose potential is just beginning to be explored. While its synthesis presents challenges compared to its 5-HMF isomer, its unique structure provides a direct route to valuable 2,4-disubstituted furan derivatives for high-value applications in pharmaceuticals and materials science. As synthetic methodologies improve and its chemistry is further investigated, 4-HMF is poised to become a key building block in the development of next-generation bio-based chemicals and therapeutics.

References

-

Advanced ChemBlocks. 4-(Hydroxymethyl)-2-furancarboxaldehyde 97.00%. Available from: [Link]

-

Gong, Z., et al. (2018). Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). Biotechnology Journal, 13(7), 1700781. Available from: [Link]

-

Sinfoo Biotech. This compound, (CAS# 158360-01-1). Available from: [Link]

-

Wikipedia. Hydroxymethylfurfural. Available from: [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available from: [Link]

-

Pagare, P. P., et al. (2023). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Journal of Medicinal Chemistry, 66(15), 10475–10491. Available from: [Link]

-

Raxmonqulova, S. S. qizi. (2025). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity, 2(4), 104–107. Available from: [Link]

Sources

- 1. 158360-01-1 | this compound - AiFChem [aifchem.com]

- 2. 4-(Hydroxymethyl)-2-furancarboxaldehyde 97.00% | CAS: 158360-01-1 | AChemBlock [achemblock.com]

- 3. 158360-01-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound,(CAS# 158360-01-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biojournals.us [biojournals.us]

- 9. mdpi.com [mdpi.com]

- 10. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(Hydroxymethyl)furan-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(hydroxymethyl)furan-2-carbaldehyde (CAS 158360-01-1). Due to the scarcity of published experimental spectra for this specific isomer, this document leverages a predictive and comparative approach. By systematically analyzing the known NMR data of furan, furan-2-carbaldehyde, and 5-(hydroxymethyl)furan-2-carbaldehyde, we present a robust, expertly reasoned prediction of the ¹H and ¹³C NMR spectra. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the structural elucidation of this and similar furan-based compounds. We will detail the underlying principles of substituent effects on the furan ring system, provide step-by-step protocols for sample preparation, and present the predicted data in a clear, accessible format.

Introduction: The Challenge of Isomer-Specific Characterization

This compound is a substituted furan derivative possessing both an aldehyde and a hydroxymethyl functional group. It is an isomer of the widely studied 5-(hydroxymethyl)furan-2-carbaldehyde (5-HMF), a key platform chemical derived from biomass. The precise positioning of functional groups on the furan ring is critical, as it dictates the molecule's chemical reactivity, physical properties, and biological activity. Consequently, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. However, for less common isomers like this compound, readily available, validated spectral data can be difficult to find. This guide addresses this gap by providing a thorough, predictive analysis grounded in established spectroscopic principles and data from closely related analogues.

Foundational Principles: Substituent Effects in the Furan Ring

The chemical shifts (δ) and coupling constants (J) of the protons and carbons in a furan ring are highly sensitive to the electronic nature of its substituents. Understanding these effects is the cornerstone of our predictive analysis.

-

Electronegativity and Shielding: The oxygen atom in the furan ring is highly electronegative, causing the alpha-protons (at C2 and C5) to be significantly deshielded (appear at a higher ppm) compared to the beta-protons (at C3 and C4)[1]. In unsubstituted furan, the α-protons resonate around 7.4 ppm, while the β-protons are found near 6.4 ppm in CDCl₃.

-

Electron-Withdrawing Groups (EWGs): The aldehyde group (-CHO) at the C2 position is a strong EWG. It deshields the remaining ring protons through its mesomeric (-M) and inductive (-I) effects. This effect is most pronounced on the adjacent C3 proton and the remote C5 proton.

-

Electron-Donating Groups (EDGs): The hydroxymethyl group (-CH₂OH) is a weak electron-donating group through induction (+I effect). It tends to shield the ring protons, causing them to shift to a lower ppm.

-

Proton-Proton Coupling: The coupling constants in furan rings are characteristic. The coupling between adjacent protons (e.g., J₃₄) is typically the largest (around 3.2-3.8 Hz). Coupling across the oxygen atom (J₂₅) is usually not observed, while other long-range couplings (e.g., J₂₃, J₂₄, J₃₅) are smaller (typically 0.5-1.8 Hz)[2][3].

These fundamental principles form the logical framework for interpreting and predicting the NMR spectrum of our target molecule.

Experimental Workflow: Best Practices for NMR Sample Preparation

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following methodology serves as a self-validating system for sample preparation.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Protocol:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for furan derivatives. However, the hydroxyl proton may exchange or exhibit a broad signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be an excellent alternative, as it slows down the exchange of the -OH proton, allowing it to be observed as a distinct multiplet.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0.00 ppm) for both ¹H and ¹³C NMR. Its use is recommended for precise chemical shift calibration.

-

Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for modern NMR spectrometers.

-

Validation: Before analysis, confirm the presence of the residual solvent peak (e.g., 7.26 ppm for CDCl₃) and the TMS signal (if used)[4]. The absence of significant impurity peaks validates the sample's purity.

Spectroscopic Data Analysis: A Predictive Approach

Based on the principles outlined in Section 2 and published data for analogous compounds, we can construct a detailed prediction for the ¹H and ¹³C NMR spectra of this compound.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (in CDCl₃)

The analysis is built by comparing furan, furan-2-carbaldehyde (furfural), and the known data for 5-HMF.

-

Aldehyde Proton (CHO): This proton is highly deshielded and appears as a singlet. In furfural, it is at ~9.6 ppm. This is expected to be similar in the target molecule.

-

Furan Ring Protons:

-

H-5: This proton is alpha to the oxygen and adjacent to the electron-donating -CH₂OH group. In furan, the alpha protons are at ~7.4 ppm[1]. The -CHO at C2 will deshield H-5, while the -CH₂OH at C4 will have a minor shielding effect. We predict this proton to be the most downfield of the ring protons.

-

H-3: This proton is beta to the oxygen but alpha to the strongly electron-withdrawing -CHO group. In furfural, H-3 is at ~7.25 ppm[5]. The -CH₂OH group at C4 is not expected to significantly influence H-3. Therefore, its chemical shift should be similar to that in furfural.

-

-

Hydroxymethyl Protons (CH₂ and OH): The -CH₂ protons will appear as a singlet (or a doublet if coupled to the -OH proton) and are expected in the range of 4.6-4.8 ppm. The -OH proton signal is often broad and its position is concentration-dependent, but it can be expected around 2-3 ppm.

Caption: Key predicted proton-proton (J) couplings.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-9 (CHO) | ~9.65 | s (or d) | J3,9 ≈ 0.8 | Deshielded aldehyde proton; may show small long-range coupling to H-3. |

| H-5 | ~7.50 | d | J3,5 ≈ 1.5 | Alpha to furan oxygen, deshielded by C2-CHO. Long-range coupled to H-3. |

| H-3 | ~7.28 | d | J3,5 ≈ 1.5 | Alpha to C2-CHO, strongly deshielded. Long-range coupled to H-5. |

| H-7 (CH₂) | ~4.75 | s (or d) | J7,8 ≈ 5.5 | Methylene protons adjacent to the furan ring and hydroxyl group. |

| H-8 (OH) | ~2.5 (variable) | br s (or t) | J7,8 ≈ 5.5 | Exchangeable proton; signal may be broad or couple to CH₂. |

Predicted ¹³C NMR Spectrum (in CDCl₃)

The prediction for the carbon spectrum follows a similar logic, analyzing the substituent effects on the furan ring carbons.

-

Carbonyl Carbon (C=O): Aldehyde carbonyls are highly deshielded, typically appearing around 175-180 ppm[5].

-

Furan Ring Carbons:

-

C-2 & C-5 (Alpha Carbons): In furan, these appear at ~143 ppm. C-2, being attached to the -CHO group, will be deshielded further, likely appearing around 152-154 ppm, similar to furfural[5]. C-5, being alpha to the oxygen, will remain downfield.

-

C-4 & C-3 (Beta Carbons): In furan, these are at ~110 ppm. C-4, bearing the -CH₂OH group, will be shifted downfield. C-3 will be slightly deshielded by the adjacent C2-CHO group.

-

-

Hydroxymethyl Carbon (CH₂OH): This aliphatic carbon is shielded and expected to appear around 57-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-9 (CHO) | ~178.0 | Typical chemical shift for a furan-2-carbaldehyde carbonyl carbon. |

| C-4 | ~158.0 | Beta-carbon bearing an oxygen substituent (-CH₂O H), significantly deshielded. |

| C-2 | ~152.5 | Alpha-carbon attached to the electron-withdrawing aldehyde group. |

| C-5 | ~145.0 | Alpha-carbon; deshielded by furan oxygen. |

| C-3 | ~122.0 | Beta-carbon adjacent to the C-2 aldehyde. |

| C-7 (CH₂) | ~58.0 | Aliphatic carbon of the hydroxymethyl group. |

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By applying fundamental principles of NMR spectroscopy and leveraging data from structurally similar compounds, we have established a reliable set of expected chemical shifts and coupling constants. This work serves as an essential reference for any scientist involved in the synthesis, purification, or analysis of this compound, enabling confident structural verification in the absence of fully assigned experimental library spectra. The methodologies and logical processes described herein are broadly applicable to the characterization of other novel or sparsely documented substituted heterocyclic compounds.

References

-

Gierlich, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules. Available at: [Link]

-

FooDB. (2010). Showing Compound Fur-2-aldehyde (FDB004219). FooDB Database. Available at: [Link]

- Abraham, R. J., & Bernstein, H. J. (1959). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

Human Metabolome Database. (Date not available). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032914). HMDB. Available at: [Link]

- Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18.

- Pérez, M. A., et al. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. Magnetic Resonance in Chemistry.

- Abraham, R. J., & Bernstein, H. J. (1961). The proton resonance spectra of some substituted furans and pyrroles. Canadian Journal of Chemistry.

- Imperial College London. (Date not available). NMR spectroscopy. ch.imperial.ac.uk.

- Canadian Science Publishing. (Date not available). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. cdnsciencepub.com.

Sources

A Technical Guide to the Occurrence and Analysis of 5-Hydroxymethylfurfural (5-HMF) in Biomass

For Researchers, Scientists, and Drug Development Professionals

A Note on Nomenclature: Targeting the Key Biomass-Derived Furan

This guide focuses on 5-(Hydroxymethyl)furan-2-carbaldehyde , a compound almost universally known in scientific literature as 5-Hydroxymethylfurfural (5-HMF) .[1][2][3] The query for "4-(Hydroxymethyl)furan-2-carbaldehyde" refers to a structural isomer of 5-HMF. However, the predominant and industrially significant compound formed from the dehydration of C6 sugars in biomass is unequivocally 5-HMF.[4][5][6] Its prevalence is a direct consequence of the reaction mechanisms governing hexose sugar degradation. Therefore, to provide the most scientifically accurate and valuable information for researchers, this document will center on the natural occurrence, formation, and analysis of 5-HMF.

Introduction: 5-HMF, a Cornerstone of the Bio-Based Economy

5-Hydroxymethylfurfural (5-HMF) is a pivotal, bio-based platform chemical derived from the dehydration of hexose (C6) sugars, which are abundant in lignocellulosic biomass.[7][8][9] Its molecular structure, featuring a furan ring with both an aldehyde and a hydroxyl group, makes it a remarkably versatile precursor for a wide array of value-added chemicals, biofuels, and polymers.[1][7] As industries shift towards sustainable feedstocks to replace petroleum-derived products, understanding the genesis and quantification of 5-HMF in its native biomass matrix is of paramount importance. This guide provides a technical overview of the formation pathways of 5-HMF from biomass, protocols for its accurate analysis, and insights into its broader industrial significance.

Part I: The Genesis of 5-HMF in Lignocellulosic Biomass

The formation of 5-HMF is not a direct occurrence in living biomass. Instead, it is a product of chemical conversion, typically induced by heat and acid catalysis during the processing of carbohydrate-rich materials.[10][11]

Mechanism of Formation: The Acid-Catalyzed Dehydration of Hexoses

The primary pathway to 5-HMF involves the triple dehydration of C6 sugars.[12] Lignocellulosic biomass is rich in cellulose and hemicellulose, polymers that can be hydrolyzed into their constituent monosaccharides, primarily glucose and other hexoses.[10][13]

The conversion process generally follows these key steps:

-

Hydrolysis of Polysaccharides : Brønsted acids (like HCl or H₂SO₄) catalyze the breakdown of cellulose and hemicellulose into glucose monomers.[13][14]

-

Isomerization of Glucose to Fructose : While glucose can directly dehydrate to 5-HMF, the reaction is often slow and yields are low. Lewis acids (such as AlCl₃ or CrCl₃) are frequently employed to catalyze the isomerization of glucose (an aldose) into fructose (a ketose).[4][8][13][15] This step is critical because ketoses dehydrate to 5-HMF more rapidly and with higher selectivity than aldoses.[4][6]

-

Dehydration of Fructose : Fructose undergoes a series of acid-catalyzed cyclizations and dehydrations, eliminating three water molecules to form the stable aromatic furan ring of 5-HMF.[4][12]

The overall reaction efficiency is highly dependent on the catalyst system, solvent, reaction temperature, and time.[8][15][16] Biphasic solvent systems (e.g., water/THF) are often used to continuously extract 5-HMF from the aqueous reactive phase, preventing its degradation into byproducts like levulinic acid and formic acid.[6][14][15]

Caption: Conversion pathway of lignocellulosic biomass to 5-HMF.

Occurrence in Various Biomass Feedstocks

The yield of 5-HMF is highly dependent on the composition of the biomass, particularly its hexosan (C6 sugar polymer) content.[16] A variety of feedstocks have been investigated for 5-HMF production.

| Biomass Feedstock | Typical Catalyst System | Max. 5-HMF Yield (%) | Reference |

| Poplar Wood | HCl, AlCl₃ in dioxane/water | 69 | [16] |

| Maple Wood | FeCl₃ in THF/water | 51 | [14] |

| Corn Stover | AlCl₃ in H₂O/THF | 19-45 | [14][16] |

| Pine Wood | AlCl₃ in H₂O/THF | 35 | [14] |

| Spruce Biomass | AlCl₃ in water/THF | High (unspecified) | |

| Hazelnut Shells | Acidic Ionic Liquid | 8.6 |

Yields are highly process-dependent and the values presented are illustrative of achievable results under optimized lab conditions.

Part II: Quantification and Characterization from Biomass Matrices

Accurate quantification of 5-HMF in complex biomass hydrolysates is crucial for process optimization and economic assessment. These matrices often contain residual sugars, degradation byproducts, and solubilized lignin, which can interfere with analysis.[17]

Standard Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography with an Ultraviolet (UV) detector is the most common and reliable method for 5-HMF quantification.[18][19][20]

Principle: The method leverages the strong UV absorbance of the furan ring in 5-HMF. Separation is achieved on a C18 reversed-phase column, which effectively resolves 5-HMF from polar sugars and other non-UV-absorbing interferences.

Detailed Experimental Protocol: HPLC-UV Analysis

-

Sample Preparation: a. Centrifuge the raw biomass hydrolysate at high speed (e.g., 14,000 rpm for 10 min) to pellet solid residues.[21] b. Carefully collect the supernatant. c. Perform a serial dilution of the supernatant with deionized water or the mobile phase to bring the 5-HMF concentration within the calibrated linear range of the instrument.[21] A dilution factor of 1:1000 is common for hydrolysates.[21] d. Filter the diluted sample through a 0.22 µm syringe filter to remove any remaining particulates before injection.

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[18]

-

Mobile Phase: An isocratic mixture of water and an organic solvent (typically acetonitrile or methanol). A common ratio is 9:1 (v/v) water:acetonitrile.[18]

-

Flow Rate: 0.6 - 1.4 mL/min.[18]

-

Column Temperature: Ambient or controlled (e.g., 20-30 °C).

-

Detection Wavelength: 284-290 nm, which is near the absorbance maximum for 5-HMF.[18][21]

-

Injection Volume: 10-20 µL.

-

-

Calibration and Quantification: a. Prepare a series of 5-HMF standards of known concentrations (e.g., 0.1 to 50 µg/mL) from a certified stock solution.[19][21] b. Inject the standards to generate a calibration curve by plotting peak area against concentration. The curve should exhibit high linearity (R² > 0.999).[18][19] c. Inject the prepared unknown samples. d. Quantify the 5-HMF concentration in the samples by interpolating their peak areas from the calibration curve, remembering to account for the dilution factor.

Caption: Workflow for the quantification of 5-HMF in biomass hydrolysate.

Part III: Industrial Significance and Health Considerations

5-HMF as a Versatile Platform Chemical

The scientific interest in 5-HMF is driven by its potential to serve as a building block for numerous high-value chemicals that are currently derived from petroleum.[5][7][22]

-

Polymers: Oxidation of 5-HMF yields 2,5-furandicarboxylic acid (FDCA), a monomer that can replace terephthalic acid in the production of polyesters.[22][23] The resulting polymer, polyethylene furanoate (PEF), is a 100% bio-based plastic with properties comparable or superior to petroleum-based PET.

-

Biofuels: Catalytic reduction of 5-HMF can produce 2,5-dimethylfuran (DMF), a liquid fuel with a higher energy density than ethanol, making it a promising gasoline alternative.[23]

-

Solvents and Other Chemicals: Hydrogenation of 5-HMF can produce 2,5-bis(hydroxymethyl)furan (BHMF), a useful diol for polymer synthesis. It can also be converted into levulinic acid, another key platform chemical.[22]

Occurrence in Food and Health Aspects

Beyond its role in biorefining, 5-HMF is also naturally formed during the heating of sugar-containing foods, such as honey, coffee, and dried fruits, through the Maillard reaction and caramelization.[11][24][25][26] Its concentration is often used as an indicator of heat treatment or prolonged storage.[3][26]

While high doses of 5-HMF and its metabolites have shown some toxic effects in animal studies, the typical daily human intake from food is estimated to be between 4 and 30 mg.[24][25][27] Current risk assessments suggest that at these levels, the toxic potential is low, and no carcinogenic or genotoxic effects in humans have been established.[24][25][28] However, its reactive metabolite, 5-sulphoxymethylfurfural, has demonstrated genotoxicity in certain in-vitro tests, warranting continued evaluation.[24][25] Interestingly, 5-HMF is also being investigated for therapeutic applications, including the treatment of sickle cell disease.[1]

Conclusion

5-Hydroxymethylfurfural is a central molecule in the transition to a sustainable, bio-based chemical industry. Its efficient generation from non-edible lignocellulosic biomass represents a critical step in valorizing renewable resources. A thorough understanding of its formation chemistry, coupled with robust and validated analytical protocols for its quantification, is essential for researchers and developers aiming to optimize biorefinery processes. As the bioeconomy matures, the role of 5-HMF as a versatile and indispensable platform chemical is set to expand, paving the way for a new generation of sustainable materials, fuels, and fine chemicals.

References

-

Abraham, K., et al. (2011). Toxicology and risk assessment of 5-Hydroxymethylfurfural in food. Molecular Nutrition & Food Research. [Link]

-

van Putten, R. J., et al. (2013). Dehydration of different ketoses and aldoses to 5-hydroxymethylfurfural. ChemSusChem. [Link]

-

Abraham, K., et al. (2011). Toxicology and risk assessment of 5-Hydroxymethylfurfural in food. Ovid. [Link]

-

Valorization of Biomass: Deriving More Value from Waste. (n.d.). ResearchGate. [Link]

-

Kon, K., et al. (2016). Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis. RSC Publishing. [Link]

-

Girisuta, B., et al. (2020). Direct Conversion of Biomass Carbohydrates to Platform Chemicals: 5-Hydroxymethylfurfural (HMF) and Furfural. Energy & Fuels. [Link]

-

Irfan, M., et al. (2023). An Overview on Production of Lignocellulose-Derived Platform Chemicals Such as 5-Hydroxymethyl Furfural, Furfural, Protocatechuic Acid. MDPI. [Link]

-

Abraham, K., et al. (2011). Toxicology and risk assessment of 5-Hydroxymethylfurfural in food. Semantic Scholar. [Link]

-

Kammoun, M., et al. (2024). Overview of 5-HMF production process from cellulosic biomass. ResearchGate. [Link]

-

Farag, M. R., et al. (2020). The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review. MDPI. [Link]

-

Ulrich, K., et al. (2022). 5-Hydroxymethylfurfural: A Particularly Harmful Molecule Inducing Toxic Lipids and Proteins? MDPI. [Link]

-

How can 5-Hydroxymethylfurfural (HMF) be utilized as a platform chemical in the production of renewable chemicals or bio-based polymers? (2025). Sugar Energy. [Link]

-

Production of 5-hydroxymethylfurfural (5-HMF) / 2-furfural (2-F), platform molecules for the manufacture of. (2024). atibt.org. [Link]

-

Menegazzo, F., et al. (2018). 5-Hydroxymethylfurfural (HMF) Production from Real Biomasses. ResearchGate. [Link]

-

Determination of Furfural and 5-Hydroxymethylfurfural in Biomass Hydrolysate by High-Performance Liquid Chromatography. (2019). ResearchGate. [Link]

-

Menegazzo, F., et al. (2018). 5-Hydroxymethylfurfural (HMF) Production from Real Biomasses. MDPI. [Link]

-

Galkin, M. V., et al. (2020). Direct Conversion of Biomass Carbohydrates to Platform Chemicals: 5-Hydroxymethylfurfural (HMF) and Furfural. ACS Publications. [Link]

-

Amarasekara, A. S., et al. (2008). Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: An NMR study. PMC - NIH. [Link]

-

de Oliveira, A. C. S., et al. (2021). Dehydration of Fructose to 5-Hydroxymethylfurfural: Effects of Acidity and Porosity of Different Catalysts in the Conversion, Selectivity, and Yield. MDPI. [Link]

-

da Silva, A. S., et al. (2024). Simultaneous Determination of Yeast Inhibitors 5-HMF and Furfural in Hydrolyzed Lignocellulosic Biomass using HPLC-PDA. PubMed Central. [Link]

-

Determination of Hydroxymethylfurfural in Honey and Biomass. (n.d.). LabRulez LCMS. [Link]

-

Proposed mechanisms of HMF formation from hexoses. (n.d.). ResearchGate. [Link]

-

Shapla, U. M., et al. (2018). 5-Hydroxymethyl-2-Furfural (HMF) – Heat-Induced Formation, Occurrence in Food and Biotransformation - a Review. Polish Journal of Food and Nutrition Sciences. [Link]

-

Rauti, A., et al. (2021). Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts. PMC - NIH. [Link]

-

Production of 5-hydroxymethylfurfural from non-edible lignocellulosic food wastes. (2024). Springer. [Link]

-

Choudhary, A., et al. (2020). 5-Hydroxymethylfurfural (HMF) formation, occurrence and potential health concerns: recent developments. ResearchGate. [Link]

-

Harnessing Biomass: The Power of 5-Hydroxymethylfurfural in Sustainable Manufacturing. (n.d.). LinkedIn. [Link]

-

Hydroxymethylfurfural. (n.d.). Wikipedia. [Link]

-

Liu, R. H., et al. (2014). 5-hydroxymethyl-2-furfural and Derivatives Formed During Acid Hydrolysis of Conjugated and Bound Phenolics in Plant Foods and the Effects on Phenolic Content and Antioxidant Capacity. PubMed. [Link]

-

de Andrade, F. S., et al. (2024). Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. PubMed. [Link]

- 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. (2016).

-

Tanski, J. M., & Schutt, C. (2010). 5-(Hydroxymethyl)furan-2-carbaldehyde. PMC - NIH. [Link]

-

Shapla, U. M., et al. (2018). 5-Hydroxymethyl-2-Furfural (HMF) – Heat-Induced Formation, Occurrence in Food and Biotransformation. Journal of Food and Nutrition Sciences. [Link]

Sources

- 1. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]

- 2. 5-(Hydroxymethyl)furan-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 4. Dehydration of different ketoses and aldoses to 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: An NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient conversion of 5-hydroxymethylfurfural to high-value chemicals by chemo- and bio-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Production of 5-hydroxymethylfurfural from non-edible lignocellulosic food wastes :: BioResources [bioresources.cnr.ncsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. atibt.org [atibt.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Simultaneous Determination of Yeast Inhibitors 5‑HMF and Furfural in Hydrolyzed Lignocellulosic Biomass using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. lcms.cz [lcms.cz]

- 22. researchgate.net [researchgate.net]

- 23. sugar-energy.com [sugar-energy.com]

- 24. Toxicology and risk assessment of 5-Hydroxymethylfurfural in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ovid.com [ovid.com]

- 26. 5-Hydroxymethyl-2-Furfural (HMF) – Heat-Induced Formation, Occurrence in Food and Biotransformation - a Review [journal.pan.olsztyn.pl]

- 27. The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review [mdpi.com]

- 28. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Biosynthesis of 4-(Hydroxymethyl)furan-2-carbaldehyde

Introduction: The Emergence of 4-Substituted Furans

In the landscape of biorenewable platform chemicals, furanic compounds have garnered significant attention as sustainable alternatives to petroleum-derived building blocks. While the 5-substituted isomer, 5-hydroxymethylfurfural (5-HMF), has been extensively studied, its lesser-known counterpart, 4-(hydroxymethyl)furan-2-carbaldehyde (4-HMFCA), is emerging as a molecule of interest with unique potential. This technical guide provides an in-depth exploration of the biosynthetic pathway of 4-HMFCA, offering a detailed roadmap for researchers, scientists, and drug development professionals. We will delve into the core enzymatic machinery, propose robust experimental protocols for its synthesis and validation, and present the information with the scientific integrity and practical insight expected in the field.

The Core Biosynthetic Pathway: A Tale of Two Triose Phosphates

Unlike the acid-catalyzed dehydration of hexoses that typically yields 5-HMF, the biosynthesis of 4-HMFCA proceeds through a distinct and elegant enzymatic route. This pathway is notably found in methanogenic archaea, such as Methanocaldococcus jannaschii, where it serves as a step in the biosynthesis of coenzyme methanofuran.[1][2] The central player in this biotransformation is the enzyme 4-(hydroxymethyl)-2-furancarboxyaldehyde-phosphate synthase , commonly known as MfnB .[1][2]

MfnB is a remarkable enzyme, catalyzing a cascade of at least ten distinct chemical reactions within its single active site to convert two molecules of a common glycolytic intermediate, D-glyceraldehyde-3-phosphate (GA-3P) , into This compound phosphate (4-HMF-P) .[2][3] The complexity of this conversion, which includes phosphate elimination, isomerization, an aldol condensation, cyclization, and dehydration, all orchestrated by a single enzyme, highlights a highly efficient and elegant biological strategy.[1]

The immediate product of the MfnB-catalyzed reaction is the phosphorylated form of 4-HMFCA. To obtain the final, dephosphorylated product, a subsequent enzymatic step is required, mediated by a phosphatase .[4] This two-step enzymatic pathway forms the core of 4-HMFCA biosynthesis.

Diagram of the Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from D-glyceraldehyde-3-phosphate.

Experimental Protocols for Enzymatic Synthesis and Validation

The following section outlines detailed methodologies for the enzymatic synthesis and subsequent characterization of 4-HMFCA. These protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices.

Part 1: Expression and Purification of MfnB Enzyme

-

Gene Synthesis and Cloning: The gene encoding MfnB from Methanocaldococcus jannaschii should be codon-optimized for expression in Escherichia coli and synthesized commercially. The synthesized gene should be cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Protein Expression:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue incubation at a reduced temperature, such as 18°C, for 16-18 hours to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the His-tagged MfnB protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

Wash the resin with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the MfnB protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Verify the purity of the eluted protein by SDS-PAGE.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

-

Part 2: Enzymatic Synthesis of 4-HMFCA

-

MfnB-catalyzed reaction:

-

Set up the reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5).

-

Add D-glyceraldehyde-3-phosphate (GA-3P) as the substrate to a final concentration of 10-50 mM.

-

Initiate the reaction by adding the purified MfnB enzyme to a final concentration of 1-5 µM.

-

Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours).

-

Control Reactions: To ensure the observed product is a result of enzymatic activity, set up parallel reactions lacking the MfnB enzyme and lacking the GA-3P substrate.

-

-

Dephosphorylation:

-

Following the MfnB-catalyzed reaction, add a commercially available phosphatase (e.g., alkaline phosphatase from E. coli or calf intestine) to the reaction mixture.

-

Incubate under the conditions recommended by the phosphatase manufacturer. This step will convert the 4-HMF-P to 4-HMFCA.[4]

-

Part 3: Product Characterization and Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

Monitor the progress of the reaction and quantify the formation of 4-HMFCA using a reverse-phase HPLC system equipped with a C18 column and a UV detector.

-

Develop a suitable gradient elution method using solvents such as water (with 0.1% formic acid) and acetonitrile.

-

Use an authentic standard of 4-HMFCA to determine the retention time and create a calibration curve for quantification.

-

-

Mass Spectrometry (MS):

-

Confirm the identity of the product by liquid chromatography-mass spectrometry (LC-MS) to determine its molecular weight.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For structural confirmation, purify the 4-HMFCA from the reaction mixture using techniques such as solid-phase extraction or preparative HPLC.

-

Analyze the purified product by ¹H and ¹³C NMR spectroscopy and compare the spectra with known data for 4-HMFCA.

-

Experimental Workflow for 4-HMFCA Biosynthesis

Caption: A streamlined workflow for the biosynthesis and characterization of 4-HMFCA.

Data Presentation and Expected Outcomes

For a comprehensive analysis, all quantitative data should be meticulously recorded and presented in a structured format.

Table 1: MfnB Expression and Purification Summary

| Step | Total Protein (mg) | MfnB Activity (U) | Specific Activity (U/mg) | Purification Fold | Yield (%) |

| Crude Lysate | - | - | - | 1 | 100 |

| IMAC Elution | - | - | - | - | - |

Note: Enzyme activity units (U) would need to be defined based on a specific assay for 4-HMF-P formation.

Table 2: Optimized Conditions for 4-HMFCA Synthesis

| Parameter | Optimal Value |

| pH | 7.5 |

| Temperature | 37°C |

| GA-3P Concentration | 20 mM |

| MfnB Concentration | 2 µM |

| Reaction Time | 12 hours |

| Phosphatase | Alkaline Phosphatase (E. coli) |

| Yield of 4-HMFCA | - % |

Note: The yield would be determined experimentally via HPLC quantification.

Trustworthiness and Self-Validating Systems

The scientific integrity of this work hinges on the implementation of self-validating experimental designs. The inclusion of negative controls (reactions without enzyme or substrate) is critical to demonstrate that the production of 4-HMFCA is indeed a result of the specific enzymatic conversions. Furthermore, the orthogonal analytical techniques (HPLC, MS, and NMR) provide a robust system for confirming the identity and purity of the synthesized product, leaving no ambiguity in the final results.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound, orchestrated by the MfnB enzyme, represents a highly efficient and specific route to this valuable furanic compound. This technical guide has provided a comprehensive overview of the pathway and detailed protocols for its practical implementation in a laboratory setting. The enzymatic synthesis of 4-HMFCA from a simple, bio-based precursor like glyceraldehyde-3-phosphate opens up new avenues for the sustainable production of fine chemicals and pharmaceutical intermediates. Future research in this area could focus on enzyme engineering to enhance the catalytic efficiency and stability of MfnB, as well as the development of whole-cell biocatalytic systems for more cost-effective production. Further exploration into the downstream conversion of 4-HMFCA into other valuable derivatives, such as 2,4-furandicarboxylic acid, will also be a promising area of investigation.[4]

References

-

Cai, Y., et al. (2018). Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF). Biotechnology for Biofuels, 11(1), 75. [Link]

- Zeng, A., et al. (2020). Method for the in vivo synthesis of 4-hydroxymethylfurfural and derivatives thereof.

-

The Good Scents Company. (n.d.). 5-hydroxymethyl furfural. The Good Scents Company Information System. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Hydroxymethyl)furfural. PubChem Compound Database. [Link]

-

Shalumova, T., & Tanski, J. M. (2010). 5-(Hydroxymethyl)furan-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2335. [Link]

-

Wikipedia. (n.d.). Hydroxymethylfurfural. In Wikipedia. [Link]

-

Wang, Y., et al. (2015). Mechanism of the Enzymatic Synthesis of 4-(Hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P) from Glyceraldehyde-3-phosphate Catalyzed by 4-HFC-P Synthase. Biochemistry, 54(19), 2997–3008. [Link]

-

Schmid, M., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1288. [Link]

-

The Good Scents Company. (n.d.). 4-methyl furfural. The Good Scents Company Information System. [Link]

-

Wang, Y., et al. (2015). Mechanism of the Enzymatic Synthesis of 4-(Hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P) from Glyceraldehyde-3-phosphate Catalyzed by 4-HFC-P Synthase. Biochemistry, 54(19), 2997–3008. [Link]

-

Hsieh, C.-W., et al. (2016). Production of 4-Hydroxymethylfurfural from Derivatives of Biomass-Derived Glycerol for Chemicals and Polymers. ACS Sustainable Chemistry & Engineering, 4(3), 1134–1141. [Link]

-

Contente, M. L., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(12), 4487–4495. [Link]

-

Pagliaro, M., & Ciriminna, R. (2022). Multigram Synthesis of Pure HMF and BHMF. Organic Process Research & Development, 26(10), 2830–2838. [Link]

-

Carro, J., et al. (2021). Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block. Scientific Reports, 11(1), 18021. [Link]

-

Thanheuser, N., et al. (2023). 5-Hydroxymethylfurfural (HMF) synthesis in a deep eutectic solvent-based biphasic system: closing the loop of solvent reuse, product isolation and green metrics. Green Chemistry, 25(6), 2445–2454. [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080–1085. [Link]

-

Sádaba, I., et al. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules, 28(4), 1833. [Link]

- Dumesic, J. A., et al. (2017). Method to produce furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF).

-

Zhang, Z., et al. (2019). Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethylation. Frontiers in Chemistry, 7, 742. [Link]

-

Li, Y., et al. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. Processes, 11(8), 2261. [Link]

-

Se-Kwon, K. (Ed.). (2013). 5-Hydroxymethyl-2-Furfural (HMF) – Heat-Induced Formation, Occurrence in Food and Biotransformation - a Review. Pol. J. Food Nutr. Sci., 63(4), 207-225. [Link]

Sources

- 1. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of the Enzymatic Synthesis of 4-(Hydroxymethyl)-2- furancarboxaldehyde-phosphate (4-HFC-P) from Glyceraldehyde-3-phosphate Catalyzed by 4-HFC-P Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2020176958A1 - Method for the in vivo synthesis of 4-hydroxymethylfurfural and derivatives thereof - Google Patents [patents.google.com]

A Tale of Two Isomers: A Deep Dive into the Structural Nuances of 4-(Hydroxymethyl)furan-2-carbaldehyde and 5-Hydroxymethylfurfural

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the burgeoning field of biorenewable chemicals and pharmaceutical intermediates, furan-based compounds are of paramount importance. Among these, hydroxymethylfurfural isomers stand out as versatile platform molecules. While 5-hydroxymethylfurfural (5-HMF) has been the subject of extensive research, its lesser-known structural isomer, 4-(hydroxymethyl)furan-2-carbaldehyde, is emerging as a compound of significant interest. This technical guide provides a comprehensive analysis of the core structural differences between these two isomers, offering insights into their synthesis, spectroscopic distinction, and potential applications.

Unveiling the Isomers: A Positional Dichotomy

At the heart of the distinction between this compound and 5-hydroxymethylfurfural lies the positional arrangement of their functional groups on the furan ring. Both are isomers with the same molecular formula (C₆H₆O₃) and molecular weight (126.11 g/mol ).[1][2] The key difference is the substitution pattern of the hydroxymethyl (-CH₂OH) and carbaldehyde (-CHO) groups.

-

5-Hydroxymethylfurfural (5-HMF): In this well-studied isomer, the carbaldehyde group is at the C2 position and the hydroxymethyl group is at the C5 position of the furan ring. Its IUPAC name is 5-(hydroxymethyl)furan-2-carbaldehyde.[1][3]

-

This compound: This isomer features the carbaldehyde group at the C2 position and the hydroxymethyl group at the C4 position.

This seemingly subtle shift in the position of the hydroxymethyl group from C5 to C4 has profound implications for the molecule's symmetry, electronic properties, reactivity, and ultimately, its utility in chemical synthesis and biological systems.

Caption: Molecular structures of 5-HMF and this compound.

Synthesis Strategies: Divergent Pathways to Isomeric Purity

The synthetic routes to these two isomers are distinct, reflecting the challenges associated with controlling regioselectivity in furan chemistry.

The Prevalent Path to 5-HMF: Dehydration of Hexoses

5-HMF is readily produced from the acid-catalyzed dehydration of C6 sugars, particularly fructose.[4] This process is a cornerstone of biorefinery operations, converting abundant biomass-derived carbohydrates into a valuable platform chemical.

Experimental Protocol: Synthesis of 5-HMF from Fructose

This protocol is a generalized procedure based on established methods.

-

Reaction Setup: In a high-pressure reactor, combine D-fructose, a suitable solvent (e.g., dimethyl sulfoxide - DMSO), and an acid catalyst (e.g., Amberlyst-15).

-

Heating: Heat the mixture to a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 1-3 hours).

-

Extraction: After cooling, extract the 5-HMF from the reaction mixture using an organic solvent such as methyl isobutyl ketone (MIBK).

-

Purification: Purify the extracted 5-HMF by vacuum distillation or column chromatography to yield a yellow oil or a low-melting solid.

Caption: Simplified workflow for the synthesis of 5-HMF from fructose.

The Road Less Traveled: Synthesizing this compound

The synthesis of this compound is less straightforward and has been a significant barrier to its widespread study. A notable route involves a multi-step process starting from glycerol derivatives like dihydroxyacetone. This pathway highlights a different approach to building the furan ring with the desired substitution pattern. One recently developed method involves the conversion of dendroketose, derived from dihydroxyacetone, into 4-HMF.[5]

Experimental Protocol: Synthesis of this compound from Dendroketose

This protocol is based on a recently developed multigram-scale synthesis.[5]

-

Reaction Setup: In a suitable reactor, dissolve dendroketose in an aqueous solution of a mineral acid (e.g., 0.25 M HCl) and a salt (e.g., saturated NaCl) to improve selectivity.

-

Heating: Heat the reaction mixture at a controlled temperature (e.g., 80 °C) for a specific duration (e.g., 120 minutes).

-

Product Removal: Employ a continuous extraction or a tailor-made reactor setup for the smooth removal of the product to minimize degradation.

-

Purification: The isolated product can be further purified by column chromatography to achieve high purity.

This method has been shown to produce 4-HMF with high selectivity over 5-HMF.[5]

Caption: A synthetic pathway to this compound.

Spectroscopic Fingerprints: Differentiating the Isomers

The structural dissimilarity between these isomers leads to distinct spectroscopic signatures, which are crucial for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two isomers. The chemical shifts and coupling patterns of the furan ring protons and carbons are highly sensitive to the substituent positions.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (Predicted and Experimental)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-Hydroxymethylfurfural | Aldehyde-H: ~9.53Furan-H (C3): ~6.52Furan-H (C4): ~7.22Methylene-H: ~4.69 | Aldehyde-C: ~178.0Furan-C2: ~152.1Furan-C3: ~110.0Furan-C4: ~123.9Furan-C5: ~161.4Methylene-C: ~57.2 |

| This compound | Aldehyde-H: ~9.6Furan-H (C3): ~7.3Furan-H (C5): ~7.7Methylene-H: ~4.6 | Aldehyde-C: ~177Furan-C2: ~153Furan-C3: ~121Furan-C4: ~148Furan-C5: ~145Methylene-C: ~58 |

Note: Data for 5-HMF is based on experimental values from PubChem.[1] Data for this compound is predicted based on analogous structures and general furan chemistry principles, as experimental data is not widely available.

The key distinguishing features in the ¹H NMR will be the chemical shifts and coupling constants of the two furan protons. In 5-HMF, these protons are on adjacent carbons (C3 and C4) and will show a characteristic coupling. In the 4-isomer, the protons are at C3 and C5, and their coupling will be different.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the same molecular ion peak (m/z 126) for both isomers. However, their fragmentation patterns are expected to differ due to the different positions of the hydroxymethyl group, influencing the stability of the resulting fragment ions.

For 5-HMF, common fragments include the loss of a hydrogen atom (m/z 125), a formyl group (m/z 97), and a hydroxymethyl group (m/z 95). The fragmentation of this compound is likely to also involve losses of these functional groups, but the relative intensities of the fragment peaks may vary.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be broadly similar, showing characteristic absorptions for the hydroxyl group (broad, ~3400 cm⁻¹), the aldehyde C-H stretch (~2830 and ~2730 cm⁻¹), the carbonyl C=O stretch (~1670 cm⁻¹), and C=C and C-O stretching vibrations of the furan ring. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns.

Physicochemical Properties and Reactivity: A Comparative Outlook

The difference in the substitution pattern is expected to influence the physicochemical properties and reactivity of the two isomers.

-

Polarity and Solubility: The position of the polar hydroxymethyl group will affect the overall dipole moment of the molecule, which in turn can influence properties like boiling point, melting point, and solubility in various solvents.

-

Reactivity: The electronic environment of the furan ring is altered by the position of the electron-withdrawing aldehyde group and the electron-donating (by induction) hydroxymethyl group. This will impact the reactivity of the furan ring towards electrophilic substitution and the reactivity of the functional groups themselves. For instance, the acidity of the hydroxyl proton and the electrophilicity of the aldehyde carbon may differ between the two isomers.

Applications and Future Perspectives: Beyond 5-HMF

5-HMF is a well-established building block for the synthesis of a wide range of valuable chemicals, including 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid for polyester production, and 2,5-dimethylfuran (DMF), a promising biofuel.[6][7]

The potential applications of this compound are less explored but hold significant promise. Its unique structure could lead to the development of novel polymers, pharmaceuticals, and fine chemicals with distinct properties. For example, it could serve as a precursor for 2,4-disubstituted furan derivatives, which are not as readily accessible from 5-HMF. The different spatial arrangement of its functional groups could also lead to different biological activities in drug discovery programs.

Conclusion

While 5-hydroxymethylfurfural has rightfully garnered significant attention as a key bio-based platform chemical, a comprehensive understanding of its isomeric landscape is crucial for unlocking the full potential of furan chemistry. This compound, though less studied, presents a unique structural motif with the potential for novel applications. The distinct synthetic pathways and spectroscopic signatures outlined in this guide provide a foundational framework for researchers to explore this promising isomer further. As synthetic methods for this compound become more efficient and scalable, we can anticipate a surge in research into its properties and applications, paving the way for new bio-based materials and pharmaceuticals.

References

-

Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC. Available at: [Link]

-

Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ScienceDirect. Available at: [Link]

-

Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. RSC Publishing. Available at: [Link]

-

Multigram Synthesis of Pure HMF and BHMF. PMC. Available at: [Link]

-

5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332. PubChem. Available at: [Link]

-